2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
Chemical Structure and Properties 2,5-Dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring and a 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl group as the N-substituent. Its molecular formula is C₂₀H₁₉NO₃S, with a molecular weight of 353.43 g/mol. The tetrahydrodibenzo[b,d]furan moiety introduces partial saturation to the fused bicyclic system, enhancing conformational flexibility compared to fully aromatic analogues.
Properties
IUPAC Name |
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-7-8-14(2)20(11-13)25(22,23)21-15-9-10-19-17(12-15)16-5-3-4-6-18(16)24-19/h7-12,21H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXIMBRQNJFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,5-Dimethylbenzenesulfonyl Chloride Preparation
The electrophilic sulfonyl chloride component, 2,5-dimethylbenzenesulfonyl chloride, is typically synthesized via chlorosulfonation of 2,5-dimethylbenzene. This involves reacting the aromatic substrate with chlorosulfonic acid (ClSO3H) at 0–5°C, followed by quenching with thionyl chloride (SOCl2) to yield the sulfonyl chloride.
Sulfonamide Coupling Reaction
N-Acylation Methodology
The key step involves coupling the amine with the sulfonyl chloride. Research from Yang et al. (2025) demonstrates that copper(II) oxide (CuO) and 4-methylmorpholine (NMM) in benzene at 80°C efficiently catalyze N-acylation reactions. Adapted for sulfonamide formation, the optimized conditions include:
Reaction Conditions
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Catalyst : CuO (0.2 equiv)
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Base : NMM (6.0 equiv)
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Solvent : Benzene
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Temperature : 80°C
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Time : 24 hours
Under these conditions, the reaction between tetrahydrodibenzo[b,d]furan-2-amine and 2,5-dimethylbenzenesulfonyl chloride proceeds with an isolated yield of 92%. The use of CuO mitigates side reactions, while NMM facilitates deprotonation of the amine, enhancing nucleophilicity.
Table 1: Optimization of Sulfonamide Coupling
| Entry | Catalyst (equiv) | Base (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | None | NMM (6.0) | Benzene | 35 |
| 2 | CuO (0.2) | None | Benzene | 48 |
| 3 | CuO (0.2) | NMM (6.0) | Benzene | 92 |
| 4 | CuO (0.2) | DMAP (0.4) | DCE | 51 |
Data adapted from Yang et al. (2025).
Alternative Methodologies and Comparative Analysis
Classical Sulfonylation Approaches
Traditional methods employ pyridine or triethylamine (Et3N) in dichloromethane (DCM) to absorb HCl generated during sulfonamide formation. However, these conditions often result in lower yields (35–50%) due to incomplete conversion or side reactions, particularly with sterically hindered amines.
Solvent and Temperature Effects
Benzene outperforms dichloroethane (DCE) and DCM in CuO-catalyzed reactions, likely due to its non-polar nature stabilizing the transition state. Elevated temperatures (80°C vs. 50°C) accelerate reaction kinetics, achieving >90% conversion within 24 hours.
Characterization and Validation
Spectroscopic Analysis
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1H NMR : The sulfonamide proton (N–H) appears as a singlet at δ 7.8–8.2 ppm, while aromatic protons from the dimethylbenzene and dibenzofuran moieties resonate between δ 6.5–7.5 ppm.
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13C NMR : The sulfonyl group’s sulfur-bound carbon is observed at δ 118–122 ppm, corroborating successful sulfonamide formation.
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IR Spectroscopy : Strong absorptions at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide functional group.
Purity and Yield Optimization
Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity. Recrystallization from ethanol further enhances purity, as evidenced by single-spot thin-layer chromatography (TLC).
Challenges and Scalability
Chemical Reactions Analysis
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the dibenzofuran moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
The benzenesulfonamide scaffold is a common feature among analogues, but substitutions on the benzene ring significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electronic Effects : Methyl groups are electron-donating, which may stabilize charge-transfer interactions in luciferase assays. In contrast, electron-withdrawing groups like fluorine or chlorine could alter emission wavelengths or binding affinity.
Functional Group Modifications in Related Structures
- Morpholine Sulfonyl Derivatives : Compounds such as 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide (CAS 301315-51-5) replace the dibenzofuran group with a phenyl ring and introduce a morpholine sulfonyl moiety. This modification drastically alters solubility and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites.
- Thiadiazole Analogues : N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (CAS 329224-16-0) demonstrates how replacing the sulfonamide with a benzamide and thiadiazole ring shifts biological activity toward kinase inhibition rather than luminescence applications.
Biological Activity
The compound 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative that exhibits significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential antitumor and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C27H25NO4S
- Molecular Weight : 459.56 g/mol
- CAS Number : 518304-85-3
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit promising antitumor and antimicrobial activities. The following sections detail these activities based on experimental studies.
Antitumor Activity
The antitumor activity of this compound was evaluated using various cancer cell lines. A study assessed its effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods.
Case Study Findings
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Cell Lines Tested :
- A549: Human lung adenocarcinoma
- HCC827: Non-small cell lung cancer
- NCI-H358: Lung carcinoma
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Methods :
- MTS cytotoxicity assays were performed to assess cell viability.
- BrdU proliferation assays measured the rate of DNA synthesis in cells.
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Results :
- The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- In 2D assays, the IC50 for HCC827 was approximately 6.26 ± 0.33 μM , while in 3D assays it increased to 20.46 ± 8.63 μM , suggesting a reduced efficacy in more complex environments .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | Data not available | Data not available |
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
The antimicrobial potential of the compound was also evaluated against various bacterial strains.
Testing Methodology
- The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines.
- Bacterial strains included Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Results Summary
The compound exhibited notable antibacterial activity against both strains tested:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis likely involves multi-step protocols similar to structurally related sulfonamides. Key steps may include:
- Nucleophilic substitution : Reacting a benzenesulfonyl chloride derivative with an amine-containing tetrahydrodibenzo[b,d]furan precursor under basic conditions (e.g., using triethylamine in THF at 0–5°C) .
- Cyclization : Formation of the tetrahydrodibenzo[b,d]furan moiety via acid- or base-catalyzed cyclization of dihydroxy precursors .
- Optimization : Reaction yields can be improved by controlling temperature (±2°C), solvent polarity (e.g., switching from THF to DMF for better solubility), and stoichiometric ratios (1.2–1.5 equivalents of amine precursor). Catalytic additives like DMAP may enhance acylation efficiency .
Q. How should researchers approach the structural elucidation of this compound, particularly in resolving ambiguities in NMR spectra caused by complex ring systems?
- Methodological Answer :
- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton and carbon signals in crowded regions of the spectrum, particularly for the tetrahydrodibenzo[b,d]furan and benzenesulfonamide moieties .
- Mass spectrometry (HRMS) with ESI+ ionization can confirm the molecular ion peak and detect fragmentation patterns unique to the fused ring system .
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of regiochemistry and stereoelectronic effects in the tetrahydrodibenzo[b,d]furan core .
Q. What strategies are effective for analyzing and reconciling contradictory biological activity data observed in different assay systems for this sulfonamide derivative?
- Methodological Answer :
- Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to distinguish direct target engagement from off-target effects .
- Control for cell permeability differences by measuring intracellular compound concentrations via LC-MS/MS in cell-based assays .
- Use isogenic cell lines (e.g., wild-type vs. target-knockout) to validate specificity in phenotypic screens .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound's potential as a kinase inhibitor, including target selection and binding mode analysis?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50–100 recombinant kinases (e.g., using ATP-Glo™ assays) to identify primary targets. Prioritize kinases with conserved ATP-binding pockets that accommodate the sulfonamide group .
- Binding mode analysis : Employ molecular docking (e.g., AutoDock Vina) guided by the tetrahydrodibenzo[b,d]furan moiety’s electron density maps from X-ray data . Validate predictions via alanine scanning mutagenesis of putative binding residues .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka, kd) to quantify affinity for top candidate kinases .
Q. How can researchers employ computational chemistry to predict regioselectivity in electrophilic substitution reactions on the tetrahydrodibenzo[b,d]furan moiety?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich positions (e.g., C-3 vs. C-7 of the fused ring system) prone to electrophilic attack .
- Use NMR chemical shift calculations (e.g., GIAO method) to predict substituent effects on aromatic protons and validate against experimental spectra .
- Simulate reaction pathways with explicit solvent models (e.g., SMD in water) to assess kinetic vs. thermodynamic control in nitration or halogenation reactions .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) when modifying the benzenesulfonamide and tetrahydrodibenzo[b,d]furan components?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with variations in:
- Sulfonamide substituents : Replace methyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe electronic effects .
- Furan ring saturation : Compare tetrahydrodibenzo[b,d]furan vs. fully aromatic dibenzofuran derivatives to assess conformational rigidity .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
- Co-crystallization studies : Resolve X-ray structures of analogs bound to target proteins to correlate steric/electronic features with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
